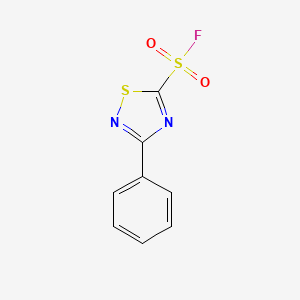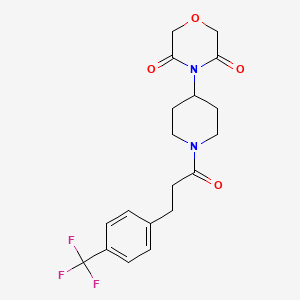
4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione, also known as TFP, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A), an enzyme that plays a critical role in many cellular processes. TFP has been shown to have potential applications in cancer research, neurodegenerative diseases, and other areas of biomedical research.
Applications De Recherche Scientifique
Antidiabetic Agents
Diabetes mellitus is a chronic endocrine disorder characterized by elevated blood sugar levels. Researchers have explored the potential of morpholine-3,5-dione derivatives as antidiabetic agents. Notably, a specific compound, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) , demonstrated remarkable in vivo antidiabetic activity. It acts as a positive allosteric modulator (PAM) of the GLP-1R (glucagon-like peptide-1 receptor) , aiding in reducing food intake in obesity and improving glucose regulation .
Broad-Spectrum Antiviral Agents
Isatin derivatives, including those containing the trifluoromethyl group, have been investigated for their antiviral properties. These compounds show promise as broad-spectrum antiviral agents. In vitro and in silico studies have assessed their activities against various viral pathogens .
Molecularly Imprinted Polymers (MIPs)
The deposition of thiophene derivatives with a –PhCF3 group via in situ electrochemical oxidation on electrode surfaces offers an alternative approach for creating molecularly imprinted polymers (MIPs). These MIPs can be tailored for specific applications, including selective recognition and sensing .
Anticancer and Antioxidant Activity
Certain morpholine-3,5-dione derivatives have been reported to exhibit anticancer and antioxidant properties. Further research is needed to explore their mechanisms of action and potential therapeutic applications .
Medicinal Chemistry
Researchers continue to investigate the medicinal chemistry aspects of morpholine-3,5-dione derivatives. Their structural diversity and potential interactions with biological targets make them intriguing candidates for drug development .
Synthetic Methodology and Applications
The synthesis of morpholine-3,5-dione derivatives involves innovative synthetic methodologies. These compounds serve as valuable intermediates for constructing more complex molecules in organic synthesis .
Mécanisme D'action
Target of Action
The primary target of the compound “4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione” is the glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R plays a crucial role in regulating glucose homeostasis and is a key target in the treatment of diabetes .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of GLP-1R . This means it enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1). The activation of GLP-1R by GLP-1 stimulates insulin secretion, inhibits glucagon secretion, and reduces food intake, thereby helping to regulate blood glucose levels .
Biochemical Pathways
The activation of GLP-1R triggers several downstream effects. It stimulates the adenylyl cyclase pathway, leading to increased levels of cyclic AMP (cAMP) in the cell. This, in turn, activates protein kinase A (PKA), leading to the phosphorylation and activation of various proteins and enzymes involved in glucose metabolism .
Result of Action
The activation of GLP-1R by this compound can lead to improved glucose homeostasis. This includes enhanced insulin secretion, reduced glucagon secretion, and decreased food intake . These effects can help in the management of diabetes, particularly type 2 diabetes.
Propriétés
IUPAC Name |
4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4/c20-19(21,22)14-4-1-13(2-5-14)3-6-16(25)23-9-7-15(8-10-23)24-17(26)11-28-12-18(24)27/h1-2,4-5,15H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRANWIPNTPBDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2781419.png)
![4-[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2781420.png)
![N-(4-acetamidophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2781424.png)

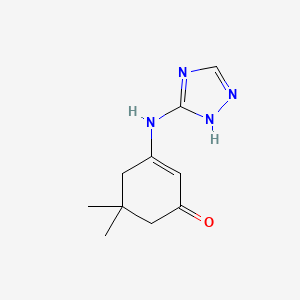
![7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2781427.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)
![6-[(2Z)-2-[(E)-3-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B2781432.png)
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)
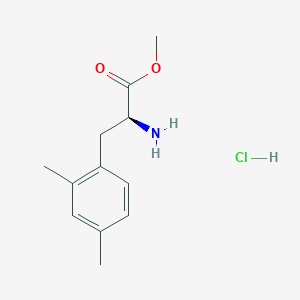
![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)
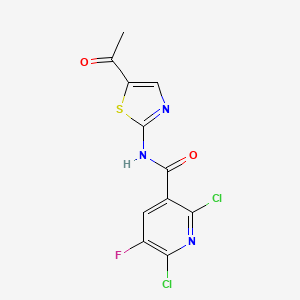
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2781438.png)
